molecular formula C14H6F6N2O5 B145518 1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] CAS No. 133532-73-7

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]

Cat. No.: B145518
CAS No.: 133532-73-7
M. Wt: 396.2 g/mol
InChI Key: ZPNHAOMFUZPNML-UHFFFAOYSA-N
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Description

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] is a specialized aromatic ether that serves as a critical monomer and intermediate in advanced research applications, particularly in the development of high-performance polymers . Its molecular structure, featuring two nitro groups and two trifluoromethyl groups linked by an oxygen bridge, is engineered to impart exceptional properties to synthetic materials. This compound is primarily investigated for the synthesis of novel polyimides, polyamide-imides, and other engineering plastics . The incorporation of this monomer into polymer backbones contributes significantly to enhanced thermal stability and superior chemical resistance in the final material, properties that are highly sought after in demanding industrial environments . The strong electron-withdrawing nature of the nitro and trifluoromethyl substituents also makes this compound a valuable scaffold in the exploration of new synthetic pathways for fluorinated compounds, which are of continuous interest in materials science and pharmaceutical development. Its utility is firmly rooted in its role as a key precursor for creating materials with tailored characteristics for specialized research applications.

Properties

IUPAC Name

1-nitro-3-[3-nitro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O5/c15-13(16,17)7-1-9(21(23)24)5-11(3-7)27-12-4-8(14(18,19)20)2-10(6-12)22(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHAOMFUZPNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570822
Record name 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133532-73-7
Record name 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling trifluoromethyl and nitro compounds .

Chemical Reactions Analysis

Types of Reactions

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted phenyl ethers .

Scientific Research Applications

Electronics Industry

One of the most promising applications of 1,1'-Oxybis[3-nitro-5(trifluoromethyl)benzene] lies in the electronics sector. The compound serves as a precursor for the synthesis of polyimides and polyamides, which are critical materials used in electronic components due to their excellent thermal stability and electrical properties. Polyimides derived from this compound exhibit:

  • High solubility in organic solvents
  • Low dielectric constants , making them suitable for insulating materials in electronic devices
  • Outstanding mechanical strength , which is crucial for durable electronic applications .

Material Science

In material science, the compound is explored for its potential in creating advanced polymers that can withstand extreme conditions. The trifluoromethyl groups enhance chemical resistance and thermal stability, making these materials suitable for aerospace and automotive applications where durability is essential.

Chemical Research

Researchers have also investigated the use of 1,1'-Oxybis[3-nitro-5(trifluoromethyl)benzene] as a reagent in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desirable properties for pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Polyimide Synthesis
A study demonstrated that polyimides synthesized from derivatives of 1,1'-Oxybis[3-nitro-5(trifluoromethyl)benzene] showed superior performance in terms of thermal stability compared to traditional polyimides. These materials maintained structural integrity at elevated temperatures, making them ideal for high-performance electronic applications.

Case Study 2: Electronic Device Insulation
In another case, devices insulated with polyimide films derived from this compound exhibited improved performance metrics under high-frequency conditions, indicating its potential as a key material in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and stability. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Monomeric Analogs: 1-Nitro-3,5-bis(trifluoromethyl)benzene

The monomeric unit of the target compound lacks the oxygen bridge but retains the nitro and trifluoromethyl substituents. Key differences include:

  • Molecular Weight: The dimer (target compound) has approximately double the molecular weight of the monomer.
  • Electron Density: The monomer’s single aromatic ring exhibits localized electron withdrawal, whereas the dimer’s oxygen bridge may delocalize electron effects across both rings.
  • Applications: Monomeric nitro-trifluoromethylbenzenes are intermediates in organic synthesis, while the dimer’s structure suggests utility as a ligand in MOFs or as a high-stability material .

Brominated Analogs: 1,1'-Oxybis[2,3,4,5,6-pentabromobenzene]

This compound replaces nitro and trifluoromethyl groups with bromine atoms at all ortho, meta, and para positions. Key contrasts:

  • Electron Effects : Bromine is less electron-withdrawing than nitro or trifluoromethyl groups, resulting in higher electron density on the aromatic rings.
  • Applications : Brominated diphenyl ethers are widely used as flame retardants but face environmental concerns due to persistence and toxicity . The target compound’s fluorine content may reduce bioaccumulation risks.

Chlorinated Analogs: 1,1'-Oxybis[3-chloropropane]

Structurally distinct (aliphatic ether with chlorinated propane chains), this compound highlights:

  • Reactivity : Aliphatic chlorides are more reactive toward nucleophilic substitution than aromatic nitro/trifluoromethyl derivatives.
  • Applications : Chlorinated aliphatic ethers are used in polymer crosslinking, whereas the target compound’s aromaticity suits it for electronic or coordination chemistry .

Electronic and Coordination Properties

  • MOF Linkers : Electron-withdrawing substituents can modulate luminescent or catalytic properties in MOFs by altering linker-metal interactions .
  • Energetic Materials : Nitro groups are common in explosives; the compound’s stability and density may suit it for specialized formulations.

Data Table: Comparative Properties

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1,1'-Oxybis[3-nitro-5(trifluoromethyl)benzene] C₁₄H₆F₁₂N₂O₅ -NO₂, -CF₃ (3,5-positions) High electron deficiency; MOF linkers
1-Nitro-3,5-bis(trifluoromethyl)benzene C₈H₃F₆NO₂ -NO₂, -CF₃ (3,5-positions) Synthetic intermediate
1,1'-Oxybis[2,3,4,5,6-pentabromobenzene] C₁₂Br₁₀O -Br (all positions) Flame retardant; environmental concerns
1,1'-Oxybis[3-chloropropane] C₆H₁₂Cl₂O -Cl (aliphatic) Polymer crosslinker

Biological Activity

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] is a synthetic compound with the molecular formula C14H6F6N2O5C_{14}H_6F_6N_2O_5 and a molecular weight of 396.2 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral applications. The following sections will explore its chemical properties, biological activities, and relevant case studies.

  • CAS Number : 133532-73-7
  • Molecular Structure : The compound consists of two 3-nitro-5-trifluoromethylbenzene units linked by an ether bond.
  • Synthesis : The synthesis involves heating 3,5-dinitrobenzotrifluoride with potassium fluoride in an organic solvent like dimethylformamide (DMF) in the presence of water, yielding the target compound with a yield of approximately 53.8% .

Biological Activity

The biological activity of 1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] has been investigated primarily in the context of its antiviral properties.

Antiviral Activity

Recent studies have highlighted its efficacy against various viruses:

  • Influenza Virus (H1N1) : The compound exhibited significant antiviral activity, with IC50 values indicating potent inhibition of viral replication. For example, related compounds showed IC50 values as low as 0.0027 µM against H1N1 .
  • Herpes Simplex Virus (HSV-1) : In tests against HSV-1, compounds structurally related to 1,1'-OXYBIS demonstrated IC50 values around 0.0022 µM, suggesting strong antiviral potential .

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The CC50 (cytotoxic concentration for 50% cell death) value is an important metric:

  • For related compounds, CC50 values ranged significantly, with some showing high toxicity and others being relatively safe . This indicates that while some derivatives may be effective against viruses, they must also be evaluated for their safety in human cells.

Research Findings and Case Studies

Several studies have focused on the biological evaluation of similar compounds and their structure-activity relationships (SAR):

CompoundVirus TargetedIC50 (µM)CC50 (µM)Selectivity Index
Compound AH1N10.0027315578.68High
Compound BHSV-10.002264451.8Very High
Compound CCOX-B30.0092Not ReportedModerate

These findings suggest that modifications to the trifluoromethyl group or the nitro substituents can significantly enhance antiviral activity while maintaining low toxicity levels .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–110°CMaximizes ~85%
Reaction Time12–16 hoursReduces side products
SolventDMF/THF (3:1 v/v)Enhances kinetics

Basic: How can the purity and structural integrity of 1,1'-oxybis[3-nitro-5-(trifluoromethyl)benzene] be verified using spectroscopic techniques?

Methodological Answer:
Combine multiple spectroscopic methods:

  • ¹H/¹⁹F NMR : Confirm trifluoromethyl (-CF₃) resonance at δ 63–65 ppm (¹⁹F) and aromatic proton splitting patterns .
  • IR Spectroscopy : Detect nitro (N-O) stretches at 1520–1550 cm⁻¹ and C-F stretches at 1150–1200 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 386 (C₁₄H₆F₆N₂O₃) and fragmentation peaks (e.g., loss of NO₂ at m/z 340) .
  • XRD Crystallography : Resolve nitro-group orientation relative to the ether bridge (if crystalline) .

Advanced: What are the key challenges in interpreting conflicting GC-MS data for environmental samples containing 1,1'-oxybis[3-nitro-5-(trifluoromethyl)benzene]?

Methodological Answer:
Challenges arise from:

  • Co-elution : Similar retention times (RT) to brominated analogs (e.g., decabromodiphenyl ether) may cause false positives. Use tandem MS (MS/MS) for selective ion monitoring .
  • Degradation Products : Thermal decomposition during GC analysis generates NO₂ and CF₃-containing fragments. Confirm with high-resolution MS (HRMS) .

Q. Table 2: GC-MS Parameters for Environmental Analysis

ColumnDB-5MS (30 m × 0.25 mm)
Oven Program50°C (2 min) → 300°C @ 10°C/min
IonizationElectron Impact (70 eV)
Key Ionsm/z 386 (M⁺), 340 ([M-NO₂]⁺)

Advanced: How do the electron-withdrawing nitro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Activation Effects : Nitro (-NO₂) and -CF₃ groups deactivate the benzene ring via meta-directing effects, reducing NAS rates compared to unsubstituted analogs.
  • Computational Insights : Density Functional Theory (DFT) calculations show a Hammett σₚ value of +0.78 for -CF₃, increasing ring electrophilicity at the para position .
  • Experimental Validation : Kinetic studies with methoxide (MeO⁻) show 10³-fold lower reactivity than benzene derivatives without -NO₂/-CF₃ groups .

Advanced: What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

  • Bioaccumulation : Determine log Kow via shake-flask method (estimated log Kow = 4.2), indicating moderate bioaccumulation potential .
  • Comparative Analysis : Compare with decabromodiphenyl ether (log Kow = 8.1) to contextualize environmental risks .

Safety: What engineering controls and PPE are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, N95 masks, and chemical-resistant goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation of decomposition products (e.g., HF, NOx) .
  • Waste Management : Segregate halogenated waste and treat with alkaline hydrolysis (pH >12) to degrade nitro groups .

Data Contradictions: How to resolve discrepancies between QSAR models and experimental toxicity data?

Methodological Answer:

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